![molecular formula C10H12Cl3N B1445698 5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1384429-57-5](/img/structure/B1445698.png)
5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
“5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride” is a chemical compound with the molecular formula C10H12Cl3N . It is a solid substance . This compound is used in pharmaceutical synthesis .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H11Cl2NO2.ClH/c1-16-11(15)9-8(12)4-6-5-14-3-2-7(6)10(9)13;/h4,14H,2-3,5H2,1H3;1H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis of Trisubstituted Indoles
This compound serves as a precursor in the one-pot, three-component Fischer indolisation–N-alkylation process for the rapid synthesis of 1,2,3-trisubstituted indoles . These indoles are significant in pharmaceuticals and as versatile building blocks in organic synthesis, leading to diverse heterocycles and materials with energy storage and biomedical applications.
Medicinal Chemistry
In medicinal chemistry, the tetrahydroisoquinoline scaffold is a key component in the synthesis of various therapeutic agents. The dichloro substitution on the tetrahydroisoquinoline ring can potentially enhance the binding affinity to biological targets, making it valuable for drug discovery and development .
Organic Synthesis Methodology
The compound is used in the development of new synthetic methodologies. For example, it can be involved in reactions that form complex molecules with high stereochemical control, which is crucial for the synthesis of natural products and active pharmaceutical ingredients .
Safety and Hazards
properties
IUPAC Name |
5,7-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c1-6-9-4-7(11)5-10(12)8(9)2-3-13-6;/h4-6,13H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYMFAPBRZAZFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C(=CC(=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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